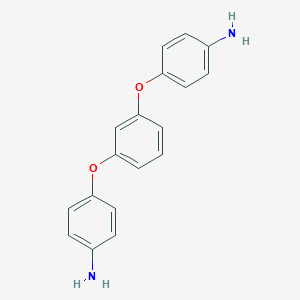

1,3-Bis(4-aminophenoxy)benzene

Cat. No. B160649

Key on ui cas rn:

2479-46-1

M. Wt: 292.3 g/mol

InChI Key: WUPRYUDHUFLKFL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05858518

Procedure details

In 11.81 kg of N-methyl-2-pyrrolidone were dissolved 0.94 kg (3.25 mols) of 1,3-bis(4-aminophenoxy)benzene, 0.936 kg (2.92 mols) of 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl, and 0.081 kg (0.33 mol) of bis(aminopropyl)tetramethyldisiloxane (the sum of the diamine components: 6.50 mols) as diamines and 0.764 kg (2.60 mols) of diphathalic acid dianhydride and 1,732 kg (3.90 mols) of 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dihydride (the sum of the tetracarboxylic acid dianhydride components: 6.50 mols) as aromatic tetracarboxylic acid dianhydrides. The resulting solution was stirred at room temperature for 24 hours. The temperature of the solution was raised to 75° C., and when the viscosity reached 5,000 c.p., heating was stopped, and the solution was allowed to stand to cool it to room temperature. By adding 0.696 kg (1.93 mols) of an N-methyl compound to the solution, a solution of a photosensitive polyimide resin precursor was prepared. After coating the solution of the photosensitive polyimide resin precursor obtained above on a long stainless steel (SUS 304) foil having a thickness of 25 μm by a continuous cater, the coating layer was dried by heating at 120° C. for 2 minutes to form the coating layer of the photosensitive polyimide resin precursor.

[Compound]

Name

aromatic tetracarboxylic acid dianhydrides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

N-methyl

Quantity

0.696 kg

Type

reactant

Reaction Step Two

Quantity

0.936 kg

Type

reactant

Reaction Step Three

Name

bis(aminopropyl)tetramethyldisiloxane

Quantity

0.081 kg

Type

reactant

Reaction Step Three

[Compound]

Name

diamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

diamines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

diphathalic acid dianhydride

Quantity

0.764 kg

Type

reactant

Reaction Step Five

Name

2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dihydride

Quantity

3.9 mol

Type

reactant

Reaction Step Six

[Compound]

Name

tetracarboxylic acid dianhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Identifiers

|

REACTION_CXSMILES

|

NC1C=CC([O:6]C2C=CC=C(O[C:14]3[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=3)C=2)=CC=1.FC(F)(F)[C:25]1C=[C:29](N)[CH:28]=[CH:27][C:26]=1[C:32]1[CH:37]=[CH:36][C:35]([NH2:38])=[CH:34][C:33]=1C(F)(F)F.N[CH2:46]CC[Si](CCCN)(C)O[Si](C)(C)C.C(OC(=O)C1C(=CC=CC=1)[C:75]([O:77][C:78](=[O:88])[C:79]1[C:80](=[CH:84][CH:85]=[CH:86][CH:87]=1)C(O)=O)=[O:76])(=O)C1C(=CC=CC=1)C(O)=O.[H-].[H-].C(C1C=C([C:108]([C:117]2[CH:122]=[CH:121][C:120]([C:123]([OH:125])=O)=[C:119]([C:126]([OH:128])=[O:127])[CH:118]=2)(C(F)(F)F)C(F)(F)F)C=CC=1C(O)=O)(O)=O>CN1CCCC1=O>[CH3:46][C:28]1([CH3:29])[C:37]2[CH:36]=[C:35]([NH2:38])[CH:34]=[CH:33][C:32]=2[C:26]([C:14]2[CH:15]=[CH:16][C:17]([NH2:20])=[CH:18][CH:19]=2)([CH3:25])[CH2:27]1.[CH:85]1[C:86]([C:108]([C:117]2[CH:122]=[CH:121][C:120]3[C:123]([O:128][C:126](=[O:127])[C:119]=3[CH:118]=2)=[O:125])=[O:6])=[CH:87][C:79]2[C:78]([O:77][C:75](=[O:76])[C:80]=2[CH:84]=1)=[O:88] |f:4.5.6,8.9|

|

Inputs

Step One

[Compound]

|

Name

|

aromatic tetracarboxylic acid dianhydrides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

N-methyl

|

|

Quantity

|

0.696 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0.94 kg

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=C(OC2=CC(=CC=C2)OC2=CC=C(C=C2)N)C=C1

|

|

Name

|

|

|

Quantity

|

0.936 kg

|

|

Type

|

reactant

|

|

Smiles

|

FC(C1=C(C=CC(=C1)N)C1=C(C=C(C=C1)N)C(F)(F)F)(F)F

|

|

Name

|

bis(aminopropyl)tetramethyldisiloxane

|

|

Quantity

|

0.081 kg

|

|

Type

|

reactant

|

|

Smiles

|

NCCC[Si](O[Si](C)(C)C)(C)CCCN

|

[Compound]

|

Name

|

diamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

11.81 kg

|

|

Type

|

solvent

|

|

Smiles

|

CN1C(CCC1)=O

|

Step Four

[Compound]

|

Name

|

diamines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

diphathalic acid dianhydride

|

|

Quantity

|

0.764 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C=1C(C(=O)O)=CC=CC1)(=O)OC(C=1C(C(=O)OC(C=2C(C(=O)O)=CC=CC2)=O)=CC=CC1)=O

|

Step Six

|

Name

|

2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dihydride

|

|

Quantity

|

3.9 mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[H-].C(=O)(O)C=1C=C(C=CC1C(=O)O)C(C(F)(F)F)(C(F)(F)F)C1=CC(=C(C=C1)C(=O)O)C(=O)O

|

Step Seven

[Compound]

|

Name

|

tetracarboxylic acid dianhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting solution was stirred at room temperature for 24 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature of the solution was raised to 75° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

, heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool it to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a solution of a photosensitive polyimide resin precursor was prepared

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(CC(C2=C1C=C(C=C2)N)(C)C3=CC=C(C=C3)N)C.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |